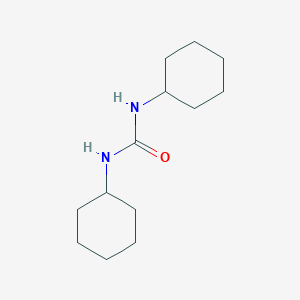

1,3-Dicyclohexylurea

Description

Properties

IUPAC Name |

1,3-dicyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFXKUOMJKEIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062366 | |

| Record name | 1,3-Dicyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | N,N'-Dicyclohexylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2387-23-7 | |

| Record name | N,N′-Dicyclohexylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dicyclohexylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dicyclohexylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dicyclohexylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dicyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dicyclohexylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICYCLOHEXYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV7823VVIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dicyclohexylurea (DCU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicyclohexylurea (DCU) is a significant organic compound frequently encountered as a byproduct in chemical synthesis, particularly in reactions employing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. Beyond its role as a synthetic byproduct, DCU has garnered considerable interest for its potent inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids. This technical guide provides a comprehensive overview of the chemical and physical properties of DCU, detailed experimental protocols for its synthesis and purification, and an in-depth look at its mechanism of action as an sEH inhibitor, including the relevant signaling pathways.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its structure consists of a central urea (B33335) functional group with a cyclohexyl ring attached to each nitrogen atom. This symmetric and bulky aliphatic structure contributes to its low solubility in aqueous solutions and higher solubility in various organic solvents.[1]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₁₃H₂₄N₂O | [2] |

| Molecular Weight | 224.34 g/mol | [3] |

| Melting Point | 232-233 °C | [2][4] |

| Appearance | White crystalline powder | [5] |

| Solubility | ||

| Water | Poorly soluble (<1%) | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble (with gentle warming) | |

| ¹H NMR (CD₃SOCD₃, 400 MHz) | δ = 0.99-1.29 (m, 10H), 1.49-1.52 (m, 2H), 1.60-1.64 (m, 4H), 1.70-1.74 (m, 4H), 3.29-3.34 (m, 2H), 5.56-5.58 (d, 2H) | [6] |

| ¹³C NMR | (Spectra available) | [7][8] |

| IR Spectrum | (Spectra available) | [9][10] |

Synthesis and Purification

DCU is most commonly formed as a byproduct of DCC-mediated coupling reactions, such as ester or amide bond formation. The DCC activates a carboxylic acid, which is then attacked by a nucleophile (an alcohol or amine). In the process, DCC is hydrated to form the insoluble DCU.

Formation as a Byproduct in DCC/DMAP-Mediated Esterification

The following protocol describes a general procedure for esterification where DCU is a prominent byproduct.

Materials:

-

Carboxylic acid

-

Alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Filtration apparatus (fritted Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1 equivalent) and the alcohol (1.2 equivalents) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of DCU will form as the reaction progresses.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a fritted Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM to recover any trapped product.

-

Combine the filtrates and wash sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography or recrystallization to remove any remaining traces of DCU.

Purification: Removal of DCU from Reaction Mixtures

The low solubility of DCU in most common organic solvents is the basis for its removal.[11]

Method 1: Filtration As described in the synthesis protocol, the primary method for removing the bulk of DCU is by filtration of the reaction mixture.[11]

Method 2: Recrystallization If the desired product is a solid, it can often be purified by recrystallization from a solvent in which DCU is poorly soluble.

-

Dissolve the crude product containing DCU in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, acetonitrile (B52724), or a mixture of solvents).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

-

The desired product should crystallize out, leaving the more soluble DCU in the mother liquor.

-

Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

Method 3: Cold Solvent Precipitation For products that are soluble in solvents where DCU is not, a precipitation method can be effective.

-

Dissolve the crude reaction mixture in a minimal amount of a solvent like dichloromethane or chloroform.

-

Add a solvent in which DCU is very poorly soluble, such as cold acetonitrile or ethyl acetate, to precipitate the DCU.[12]

-

Filter the mixture to remove the precipitated DCU.

-

The filtrate containing the desired product can then be concentrated.

Biological Activity and Mechanism of Action

DCU is a potent inhibitor of soluble epoxide hydrolase (sEH).[2][3] This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with important physiological functions.[13]

The Soluble Epoxide Hydrolase (sEH) Signaling Pathway

EETs are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[14] They are known to possess anti-inflammatory, vasodilatory, and analgesic properties.[13][14] The enzyme sEH hydrolyzes these beneficial EETs into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[15]

By inhibiting sEH, DCU prevents the degradation of EETs, thereby increasing their local concentrations and prolonging their biological effects.[15] This mechanism is the basis for the observed antihypertensive effects of DCU in preclinical studies.[2][3]

Caption: The sEH signaling pathway and the inhibitory action of DCU.

Experimental Workflow for Assessing sEH Inhibition

The inhibitory potential of compounds like DCU on sEH activity can be assessed using in vitro enzyme assays.

Caption: A generalized workflow for determining the IC50 of an sEH inhibitor.

Conclusion

This compound is a compound of dual significance. In synthetic chemistry, it is a common byproduct whose efficient removal is crucial for product purity. In pharmacology and drug development, it serves as a lead compound and a valuable research tool for studying the therapeutic potential of soluble epoxide hydrolase inhibition. A thorough understanding of its properties, handling, and biological activity is essential for researchers in these fields. This guide provides a foundational resource to aid in the effective utilization and management of DCU in a laboratory setting.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | CAS#:2387-23-7 | Chemsrc [chemsrc.com]

- 3. Dicyclohexylurea - Wikipedia [en.wikipedia.org]

- 4. N,N′-ジシクロヘキシル尿素 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N,N'-DICYCLOHEXYLUREA | 2387-23-7 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. N,N'-DICYCLOHEXYLUREA(2387-23-7) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. N,N'-DICYCLOHEXYLUREA(2387-23-7) IR Spectrum [m.chemicalbook.com]

- 11. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,3-Dicyclohexylurea (CAS: 2387-23-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicyclohexylurea (DCU), with CAS number 2387-23-7, is a disubstituted urea (B33335) compound of significant interest in both synthetic chemistry and pharmacology. Primarily known as a byproduct of peptide coupling reactions utilizing dicyclohexylcarbodiimide (B1669883) (DCC), its low solubility in common organic solvents facilitates its removal, a key step in peptide synthesis purification.[1] Beyond its role in synthesis, DCU has emerged as a potent and orally active inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[2][3][4] This inhibitory activity positions DCU as a valuable tool compound for studying the sEH pathway and a potential lead for the development of therapeutics for hypertension and other cardiovascular diseases.[1][2][3][5] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[6][7][8] Its structure consists of a central urea moiety symmetrically substituted with two cyclohexyl groups, contributing to its hydrophobic nature and low aqueous solubility.[6]

| Property | Value | Reference |

| CAS Number | 2387-23-7 | [1][3][9][10] |

| Molecular Formula | C₁₃H₂₄N₂O | [3][10] |

| Molecular Weight | 224.34 g/mol | [3][9][10] |

| Melting Point | 232-233 °C (lit.) | [3][9] |

| Boiling Point | 364.3 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Appearance | White crystalline powder | [7] |

| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).[6] | [6] |

| InChI Key | ADFXKUOMJKEIND-UHFFFAOYSA-N | [9][10] |

| SMILES | O=C(NC1CCCCC1)NC2CCCCC2 | [9] |

Synthesis and Purification

Synthesis as a Byproduct of DCC Coupling

The most common route to this compound is as a byproduct of amide or ester bond formation using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent.[5][11] In this reaction, DCC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] Subsequent nucleophilic attack by an amine or alcohol leads to the formation of the desired amide or ester and the insoluble DCU.[11]

Reaction Scheme:

Direct Synthesis of this compound

While typically a byproduct, DCU can be synthesized directly. One reported method involves the reaction of cyclohexylamine (B46788) with urea under solvent-free conditions.[12] Another approach is the reaction of dicyclohexylcarbodiimide with an amine under controlled conditions.[2]

Experimental Protocol: Synthesis from Dicyclohexylcarbodiimide and Cyclohexylamine

This protocol is adapted from general procedures for urea synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dicyclohexylcarbodiimide (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

Addition of Amine: To the stirred solution, add cyclohexylamine (2.0 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours or gently heated to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting precipitate is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/methanol, to yield pure this compound.[7]

Removal of this compound from Reaction Mixtures

The low solubility of DCU in many organic solvents is advantageous for its removal from reaction mixtures where it is a byproduct.[1][13]

Experimental Protocol: Removal by Filtration

This is a common procedure following DCC-mediated coupling reactions.

-

Precipitation: Upon completion of the coupling reaction, the precipitated DCU is often visible as a white solid. Cooling the reaction mixture in an ice bath can further enhance precipitation.[11]

-

Filtration: The reaction mixture is filtered through a sintered glass funnel or a Büchner funnel fitted with filter paper.[13][14]

-

Washing: The filter cake, consisting of DCU, is washed with a minimal amount of the cold reaction solvent to recover any entrained product.[11][13]

-

Further Purification: The filtrate, containing the desired product, can then be subjected to further purification steps such as extraction and chromatography. For stubborn traces of DCU, washing the organic layer with dilute acid (e.g., 0.5 N HCl) can sometimes help precipitate more DCU.[14] Alternatively, dissolving the crude product in a minimal amount of a solvent like dichloromethane (B109758) and adding an anti-solvent such as hexanes can precipitate the remaining DCU.[15]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of soluble epoxide hydrolase (sEH).[1][2][3][5] sEH is an enzyme responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active diol forms, dihydroxyeicosatrienoic acids (DHETs).[1][2] EETs are lipid signaling molecules that possess vasodilatory, anti-inflammatory, and anti-fibrotic properties.[2] By inhibiting sEH, DCU prevents the degradation of EETs, leading to their increased bioavailability and enhanced biological effects, which include the lowering of blood pressure.[1][2] Studies in spontaneously hypertensive rats have shown that DCU can significantly lower systemic blood pressure.[5]

Signaling Pathway of sEH Inhibition

Experimental Protocol: In Vitro sEH Inhibition Assay (Fluorescence-Based)

This protocol is a general method for assessing the inhibitory activity of 1,3-disubstituted ureas like DCU against sEH. It utilizes a fluorogenic substrate that, upon hydrolysis by sEH, releases a fluorescent product.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., phosphate (B84403) buffer) at the optimal pH for sEH activity.

-

sEH Enzyme Solution: Dilute recombinant sEH enzyme to a predetermined optimal concentration in cold assay buffer.

-

Substrate Solution: Prepare a stock solution of a fluorescent sEH substrate (e.g., PHOME) in DMSO. Dilute to the final working concentration in assay buffer immediately before use.

-

Test Compound (DCU) and Control Solutions: Prepare a stock solution of DCU in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination. A known sEH inhibitor should be used as a positive control, and DMSO alone as a vehicle control.

-

-

Assay Procedure:

-

Plate Setup: In a 96-well black microplate, add the serially diluted DCU, positive control, or vehicle control. Include wells with only assay buffer for background fluorescence measurement.

-

Enzyme Addition: Add the diluted sEH enzyme solution to each well containing the test compounds and controls. Add only assay buffer to the background wells.

-

Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., ~330 nm excitation and ~465 nm emission for the product of PHOME hydrolysis). The assay can be run in kinetic or endpoint mode.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of sEH inhibition for each DCU concentration relative to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the DCU concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Spectroscopic Data

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the cyclohexyl protons are expected. |

| ¹³C NMR | A characteristic signal for the urea carbonyl carbon is expected around 158 ppm, along with signals for the cyclohexyl carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the urea group is typically observed around 1625-1640 cm⁻¹. N-H stretching vibrations are also present.[1] |

Safety and Handling

This compound is harmful if swallowed.[10] It is recommended to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[9] It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a multifaceted compound with established importance in synthetic organic chemistry and growing significance in pharmacology. Its role as a byproduct in DCC-mediated couplings is well-understood, and efficient methods for its removal are crucial for the synthesis of pure peptides and other amides. Furthermore, its potent inhibition of soluble epoxide hydrolase makes it an invaluable research tool for investigating the physiological roles of EETs and a promising starting point for the development of novel therapeutics for cardiovascular diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working with this versatile molecule.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxyeicosanoids in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of 20-hydroxyeicosatetraenoic acid and epoxyeicosatrienoic acids in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Inside epoxyeicosatrienoic acids and cardiovascular disease [frontiersin.org]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Dicyclohexylurea: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1,3-Dicyclohexylurea (DCU), a compound of significant interest in drug discovery and development. The document details its molecular characteristics and provides in-depth experimental protocols for its synthesis and for the evaluation of its biological activity as a soluble epoxide hydrolase (sEH) inhibitor.

Core Molecular and Physical Data

This compound is a white crystalline solid. Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃H₂₄N₂O | [1][2][3][4] |

| Molecular Weight | 224.34 g/mol | [1][4] |

| Alternate Molecular Weight | 224.3425 g/mol | [2][3] |

| CAS Number | 2387-23-7 | [1][2][3][4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and for assessing its inhibitory effect on soluble epoxide hydrolase (sEH) are provided below. These protocols are foundational for researchers investigating the therapeutic potential of sEH inhibitors.

This protocol describes a common method for the synthesis of this compound.

Materials:

-

p-Methoxybenzoic acid

-

Dioxane

-

2-cyanoaziridine

-

Anhydrous diethyl ether

Procedure:

-

Dissolve 1.52 g of p-Methoxybenzoic acid in 20 ml of dioxane.

-

At 10°C, add a solution of 0.68 g of 2-cyanoaziridine in 3 ml of dioxane to the p-Methoxybenzoic acid solution.

-

Add a solution of 2.06 g of dicyclohexylcarbodiimide in 4 ml of dioxane to the reaction mixture.

-

Stir the reaction mixture for 2 hours at 8-10°C.

-

Crystals of this compound will form. Filter these crystals with suction. The expected yield is approximately 2 g with a melting point of 225°-230° C.[2]

-

The filtrate can be further processed to isolate other products if desired by evaporating the solvent in a vacuum and triturating the residue with diethyl ether.[2]

This assay is a common high-throughput screening method to identify and characterize sEH inhibitors.

Principle: The assay utilizes a non-fluorescent substrate which, upon hydrolysis by sEH, forms an unstable intermediate. This intermediate undergoes intramolecular cyclization to release a highly fluorescent product. The increase in fluorescence is directly proportional to sEH activity, and the presence of an inhibitor will reduce the rate of fluorescence generation.[3][4][5]

Materials:

-

Recombinant sEH enzyme

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/ml BSA)

-

Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

This compound (or other test inhibitors)

-

DMSO

-

96-well or 384-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent substrate in DMSO.

-

Dilute the substrate stock solution to the final working concentration in the sEH assay buffer.

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.

-

Dilute the recombinant sEH enzyme to the desired concentration in cold sEH assay buffer.

-

-

Assay Protocol:

-

To the wells of the microplate, add the serially diluted inhibitor solutions. Include wells with a known sEH inhibitor as a positive control and wells with DMSO as a vehicle control (representing 100% enzyme activity). Also, include wells with only the assay buffer for background fluorescence measurement.

-

Add the diluted sEH enzyme solution to each well, except for the background control wells (add assay buffer instead).

-

Pre-incubate the plate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[3][6]

-

Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 20-30 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds). The excitation wavelength is typically around 330-360 nm and the emission wavelength is around 460-465 nm.[4][5][7]

-

-

Data Analysis:

-

Calculate the rate of the reaction (increase in fluorescence per unit of time) for each inhibitor concentration.

-

Normalize the data, with the vehicle control representing 100% activity and the background control as 0%.

-

Plot the percentage of sEH activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

This assay offers a highly sensitive and direct method for quantifying sEH activity and screening for inhibitors.

Principle: The assay is based on the differential partitioning of a radiolabeled substrate and its product. A lipophilic radiolabeled substrate is converted by sEH into a more polar diol product. An organic solvent is then used to extract the unreacted lipophilic substrate, leaving the more polar radiolabeled diol product in the aqueous phase. The radioactivity in the aqueous phase is proportional to the enzyme activity.[1]

Materials:

-

Recombinant sEH enzyme

-

Assay Buffer (e.g., Bis-Tris/HCl)

-

Radiolabeled substrate (e.g., [³H]-trans-diphenylpropene oxide, [³H]-t-DPPO)

-

This compound (or other test inhibitors)

-

DMSO

-

Methanol

-

Organic solvent (e.g., isooctane (B107328) or dodecane)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Scintillation vials

-

Liquid scintillation counter

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test inhibitors in DMSO.

-

Dilute the sEH enzyme to the desired concentration in the assay buffer.

-

Prepare the radiolabeled substrate solution by diluting the stock in ethanol to achieve the final desired concentration in the assay.

-

-

Assay Protocol:

-

In microcentrifuge tubes, add the inhibitor solution (or DMSO for the vehicle control).

-

Add the diluted sEH enzyme solution to each tube.

-

Pre-incubate the enzyme and inhibitor for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the radiolabeled substrate solution.

-

Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 30°C.

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding methanol.

-

Add the organic solvent to each tube.

-

Vortex vigorously to extract the unreacted substrate into the organic phase.

-

Centrifuge the tubes to separate the aqueous and organic phases.

-

-

Quantification:

-

Carefully transfer an aliquot of the aqueous phase (containing the radiolabeled diol product) to a scintillation vial.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the average CPM for the vehicle control (100% activity) and a blank (no enzyme).

-

Calculate the percent inhibition for each inhibitor concentration.

-

Logical Workflow for sEH Inhibitor Evaluation

The following diagram illustrates the general workflow for the synthesis and evaluation of potential sEH inhibitors like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dicyclohexylurea (DCU) is a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. It is most commonly known as a byproduct of coupling reactions involving N,N'-dicyclohexylcarbodiimide (DCC), a widely used reagent for the formation of amide and ester bonds. The removal of DCU from reaction mixtures can be challenging due to its variable solubility, making a thorough understanding of its solubility profile in various organic solvents crucial for process optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of DCU, presenting available quantitative and qualitative data, detailed experimental protocols for solubility determination, and a visualized workflow to aid researchers in their laboratory practices.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. For a molecule like this compound, its solubility is primarily governed by its molecular structure: a central polar urea (B33335) functional group flanked by two nonpolar cyclohexyl groups. This amphipathic nature results in a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, when interacting with different organic solvents.

Factors influencing the solubility of DCU include:

-

Solvent Polarity: The polarity of the solvent plays a critical role in its ability to solvate the polar urea core and the nonpolar cyclohexyl rings.

-

Temperature: Generally, the solubility of solid organic compounds, including DCU, increases with temperature.[1]

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the urea moiety of DCU, enhancing solubility.

-

Molecular Size and Shape of the Solvent: The ability of solvent molecules to pack around the DCU molecule can also influence the dissolution process.

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. It is important to note that precise, temperature-controlled quantitative data for DCU is not extensively available in the public domain. The data presented here is compiled from various sources and should be used as a guide. For precise applications, experimental determination of solubility is highly recommended.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 4.5 mg/mL | With gentle warming.[2][3] |

| Dimethyl Sulfoxide (DMSO) | 60 | 5 mg/mL | With ultrasonic and warming. |

| Ethanol | Not Specified | ≥ 2.5 mg/mL | Saturation unknown. |

| Water | Not Specified | log10(S) = -4.41 mol/L | Predicted value using the Crippen Method.[4][5] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description | Reference |

| Acetone | Soluble | [1][6] |

| Acetonitrile | Sparingly Soluble | [7][8] |

| Dichloromethane (DCM) | Sparingly Soluble | [6][8] |

| Dimethylformamide (DMF) | Soluble | [8] |

| Methanol | Slightly Soluble | [3][9] |

| Water | Poorly soluble / Insoluble | [1][10] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following experimental protocol for the widely accepted shake-flask method is provided.

The Shake-Flask Method for Thermodynamic Solubility Determination

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

1. Principle:

An excess amount of the solid compound (solute) is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. The concentration of the dissolved compound in the saturated solution is then determined analytically.

2. Materials and Equipment:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Vials with screw caps (B75204) or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Reference standards of this compound for calibration

3. Detailed Methodology:

a. Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (this will be used for creating a calibration curve).

-

Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

b. Equilibration:

-

Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that a solid phase remains at the end of the experiment.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer within a temperature-controlled environment.

-

Agitate the mixture at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined empirically.

c. Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

d. Analytical Determination:

-

Analyze the prepared calibration standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (absorbance vs. concentration).

-

Analyze the diluted sample of the saturated solution using the same analytical method.

-

Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

4. Considerations and Best Practices:

-

Purity of DCU: The purity of the this compound used can significantly impact the solubility results.

-

Temperature Control: Maintaining a constant and accurately known temperature is crucial as solubility is temperature-dependent.

-

Equilibration Time: It is essential to ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration does not change.

-

Solvent Evaporation: Vials should be well-sealed to prevent any loss of solvent, which would lead to an artificially high solubility value.

-

pH of the Medium: For ionizable compounds, the pH of the solvent can have a dramatic effect on solubility. While DCU is not strongly ionizable, this should be a consideration in buffered aqueous systems.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. apexbt.com [apexbt.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound (CAS 2387-23-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemeo.com [chemeo.com]

- 6. benchchem.com [benchchem.com]

- 7. Workup [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. N,N'-DICYCLOHEXYLUREA | 2387-23-7 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1,3-Dicyclohexylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-dicyclohexylurea (DCU), a compound of significant interest in organic synthesis and pharmaceutical research. This document details its melting point, physical state, and solubility, supported by experimental protocols and an exploration of its molecular characteristics.

Executive Summary

This compound is a white crystalline solid at ambient temperature.[1] Its high melting point and limited solubility in aqueous media are defining characteristics, stemming from its molecular structure. This guide offers detailed data and methodologies for the accurate assessment of these properties, crucial for its application in research and development.

Physical and Chemical Properties

The physical state and melting point of a compound are fundamental parameters that influence its handling, formulation, and application.

Physical State

At standard laboratory conditions, this compound exists as a white to off-white crystalline powder.[1][2] Its solid nature is a direct consequence of its high melting point, which is significantly above room temperature.

Melting Point

The melting point of this compound is consistently reported in a narrow range, indicating a high degree of purity for commercially available samples. Impurities will typically lead to a depression and broadening of the melting point range.[3][4]

Table 1: Melting Point of this compound

| Property | Value |

| Melting Point | 232-233 °C (literature) |

Solubility

The solubility of this compound is a critical factor in its application, particularly in drug development where bioavailability is key. Its structure, featuring two bulky, nonpolar cyclohexyl groups, renders it poorly soluble in water.[5][7][8] However, it exhibits greater solubility in various organic solvents.[5]

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | Poorly soluble (<1%) |

| Ethanol | More soluble than in water |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble, especially with gentle warming |

Molecular Structure and its Influence on Physical Properties

The physical properties of this compound are intrinsically linked to its molecular structure. The central urea (B33335) moiety contains polar N-H and C=O groups capable of hydrogen bonding.[1] In simple ureas, these hydrogen bonds are a dominant intermolecular force, leading to a crystalline solid state.[1][11]

However, in this compound, the two large, hydrophobic cyclohexyl groups significantly influence its properties.[5] While the urea core can still participate in hydrogen bonding, the bulky cyclohexyl groups introduce steric hindrance and increase the nonpolar surface area. This combination of a polar core and nonpolar appendages results in strong intermolecular interactions within the crystal lattice, contributing to its high melting point and stability.[5] The hydrophobic nature of the cyclohexyl rings is also the primary reason for its low aqueous solubility.[5]

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail standardized protocols for the synthesis and melting point determination of this compound.

Synthesis of this compound

This compound is often formed as a byproduct in coupling reactions utilizing dicyclohexylcarbodiimide (B1669883) (DCC).[12] A general synthesis procedure is as follows:

Materials:

-

Dicyclohexylcarbodiimide (DCC)

-

Amine (e.g., in the context of an amide bond formation) or water

-

Appropriate solvent (e.g., Dichloromethane, Dioxane)

Procedure:

-

Dissolve the carboxylic acid and amine (or other nucleophile) in the chosen solvent in a reaction vessel.

-

Add a solution of DCC in the same solvent to the reaction mixture, typically at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed, monitoring its progress by a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, the insoluble this compound will precipitate out of the solution.

-

The precipitate can be isolated by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Note: Dicyclohexylcarbodiimide is a potent sensitizer (B1316253) and should be handled with appropriate personal protective equipment.

Melting Point Determination

The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus.[3][13][14]

Materials:

-

Purified this compound

-

Melting point capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 232 °C.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as the range between these two temperatures. For a pure compound, this range should be narrow (0.5-2 °C).[4]

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical state at room temperature.

Caption: Relationship between molecular structure and physical state.

This guide provides foundational knowledge for professionals working with this compound, enabling a better understanding of its physical characteristics for more effective application in scientific endeavors.

References

- 1. The Molecular Structure and Properties of Urea_Chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. athabascau.ca [athabascau.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Buy this compound | 2387-23-7 [smolecule.com]

- 7. Pharmacokinetic evaluation of a this compound nanosuspension formulation to support early efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. Urea - Wikipedia [en.wikipedia.org]

- 12. Dicyclohexylurea - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. byjus.com [byjus.com]

Spectroscopic Profile of 1,3-Dicyclohexylurea: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 1,3-Dicyclohexylurea (DCU), a common byproduct in peptide synthesis utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 5.56-5.58 | d | 2H | N-H | CD₃SOCD₃ |

| 3.29-3.34 | m | 2H | CH-N | CD₃SOCD₃ |

| 1.70-1.74 | m | 4H | Cyclohexyl CH₂ | CD₃SOCD₃ |

| 1.60-1.64 | m | 4H | Cyclohexyl CH₂ | CD₃SOCD₃ |

| 1.49-1.52 | m | 2H | Cyclohexyl CH₂ | CD₃SOCD₃ |

| 0.99-1.29 | m | 10H | Cyclohexyl CH₂ | CD₃SOCD₃ |

Note: ¹H NMR data can vary depending on the solvent used. For instance, in deuterated pyridine, a multiplet corresponding to 4 protons of the cyclohexyl group has been reported at δ 1.56 ppm[1].

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | C=O (Urea) |

| 48.9 | CH-N |

| 33.8 | Cyclohexyl CH₂ |

| 26.1 | Cyclohexyl CH₂ |

| 25.2 | Cyclohexyl CH₂ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3320 | Strong, Sharp | N-H Stretch |

| ~2925 | Strong | C-H Stretch (asymmetric) |

| ~2850 | Strong | C-H Stretch (symmetric) |

| ~1625 | Strong | C=O Stretch (Amide I) |

| ~1575 | Strong | N-H Bend (Amide II) |

| ~1450 | Medium | C-H Bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Method |

| 225.1958 | [M+H]⁺ | ESI |

| 224 | [M]⁺ | EI |

| 142 | [M - C₆H₁₀]⁺ | EI |

| 127 | [C₆H₁₁NHCO]⁺ | EI |

| 99 | [C₆H₁₁NH₂]⁺ | EI |

| 83 | [C₆H₁₁]⁺ | EI |

| 56 | EI | |

| 41 | EI |

M represents the molecular ion. The compound has a molecular weight of 224.34 g/mol [2][3].

Logical and Experimental Workflows

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.[4]

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of the this compound sample. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[5]

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample completely.[4][6] Gentle vortexing or sonication can aid dissolution.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube to remove any solid particulates, which can negatively affect the spectral quality.[7]

-

Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[6]

-

If required for precise chemical shift calibration, add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS).[4][5]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue.[6]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field.[6]

-

The magnetic field is shimmed to maximize its homogeneity, resulting in sharper spectral lines.[6]

-

The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[6]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[6]

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

-

Sample Preparation (ATR-IR) :

-

Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[9]

-

-

Sample Preparation (KBr Pellet) :

-

Grind a few milligrams of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition :

-

Place the prepared sample (ATR unit or KBr pellet holder) into the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[8]

-

The final spectrum is presented as absorbance or transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[10]

-

Sample Preparation :

-

Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be low, typically in the range of µg/mL to ng/mL.

-

-

Data Acquisition (Electron Ionization - EI) :

-

The sample is introduced into the ion source, where it is vaporized in a high vacuum.[11]

-

A high-energy beam of electrons bombards the gaseous molecules, causing the ejection of an electron to form a molecular ion (radical cation).[12][13]

-

The high energy often causes the molecular ion to fragment into smaller, characteristic ions.[11]

-

The positively charged ions are accelerated by an electric field into the mass analyzer.[13]

-

The mass analyzer, often using a magnetic field, separates the ions based on their mass-to-charge (m/z) ratio.[11][12]

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[13] The most intense peak is designated as the base peak and assigned a relative abundance of 100%.[12]

-

References

- 1. 1H NMR determination of this compound, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol)-N-hydroxysuccinimide-glutarate for better quality control - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. N,N'-Dicyclohexylurea | C13H24N2O | CID 4277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 2387-23-7 [smolecule.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. Experimental Design [web.mit.edu]

- 9. amherst.edu [amherst.edu]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to 1,3-Dicyclohexylurea: Safety, Handling, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and biological activity of 1,3-Dicyclohexylurea (DCU). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Section 1: Chemical and Physical Properties

This compound is a white solid organic compound. It is known as a byproduct in peptide synthesis when using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and has gained significant interest as a potent inhibitor of soluble epoxide hydrolase (sEH).[1][2]

| Property | Value | Reference |

| Molecular Formula | C13H24N2O | [3] |

| Molecular Weight | 224.34 g/mol | [3] |

| CAS Number | 2387-23-7 | [3] |

| Melting Point | 232-233 °C | [4] |

| Appearance | White solid | [5] |

| Solubility | Poor aqueous solubility | [6] |

Section 2: Toxicological Data

The toxicological profile of this compound indicates that it is harmful if swallowed.[3][7] However, comprehensive data on acute toxicity, such as LD50 values, is limited.

| Parameter | Value | Species | Reference |

| Oral TDLO | 240 ml/kg/4D intermittent | Rat | [7] |

| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4) | N/A | [6][7] |

| Skin Corrosion/Irritation | No irritant effect | N/A | [7] |

| Serious Eye Damage/Irritation | No irritating effect | N/A | [7] |

| Sensitization | No sensitizing effects known | N/A | [7] |

| Carcinogenicity | Not listed by IARC or NTP | N/A | [5][7] |

Section 3: Handling Precautions and Personal Protective Equipment

Standard laboratory safety practices should be employed when handling this compound.

Engineering Controls

Use adequate ventilation to keep airborne concentrations low.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[5]

-

Skin Protection : Wear appropriate protective gloves to prevent skin exposure.[5]

-

Body Protection : Wear appropriate protective clothing to prevent skin exposure.[5]

-

Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

General Hygiene Measures

Wash hands before breaks and at the end of work.[8] Avoid breathing dust, vapor, mist, or gas.[5]

Storage

Store in a cool, dry place in a tightly closed container.[5]

Section 4: Experimental Protocols

Pharmacokinetic Study of this compound Nanosuspension in Rats

A study was conducted to evaluate the pharmacokinetic profile of a nanosuspension formulation of this compound to improve its poor aqueous solubility and support in vivo efficacy assessment.[9]

Objective: To determine the plasma concentrations of this compound over time following oral and intravenous administration of a nanosuspension formulation in Sprague-Dawley rats.[9]

Methodology:

-

Animal Model: Male Sprague-Dawley rats.[9]

-

Formulation: A nanosuspension of this compound was prepared to enhance oral bioavailability.[9]

-

Dosing:

-

Blood Sampling: Blood samples were collected at various time points post-dosing.[9]

-

Analysis: Plasma concentrations of this compound were determined using a validated analytical method.[9]

Results: The nanosuspension formulation successfully maintained free plasma levels of this compound above the sEH IC50, enabling pharmacodynamic studies of this poorly soluble compound.[9]

Skin and Eye Irritation Testing

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: This guideline describes a procedure for the assessment of the potential of a test substance to produce irritation or corrosion of the skin. The test is typically performed on rabbits.[10]

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This guideline provides a method for determining the potential of a substance to cause eye irritation or corrosion, also typically using rabbits as the test system.[11][12]

Section 5: Mechanism of Action and Signaling Pathway

The primary biological activity of this compound is the potent and selective inhibition of soluble epoxide hydrolase (sEH).[1][2][8] sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory and anti-inflammatory properties.[1][13] By inhibiting sEH, this compound increases the bioavailability of EETs, leading to its observed physiological effects, such as lowering blood pressure.[1][8]

References

- 1. This compound | High-Purity Urea Derivative [benchchem.com]

- 2. Dicyclohexylurea - Wikipedia [en.wikipedia.org]

- 3. N,N'-Dicyclohexylurea | C13H24N2O | CID 4277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:2387-23-7 | Chemsrc [chemsrc.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Buy this compound | 2387-23-7 [smolecule.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacokinetic evaluation of a this compound nanosuspension formulation to support early efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 1,3-Dicyclohexylurea as a Soluble Epoxide Hydrolase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicyclohexylurea (DCU) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolic pathway of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, DCU elevates the endogenous levels of EETs, which are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties. This technical guide provides a comprehensive overview of the biological activity of DCU as an sEH inhibitor, including its inhibitory potency, mechanism of action, and downstream cellular effects. Detailed experimental protocols for assessing sEH inhibition are provided, along with visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to Soluble Epoxide Hydrolase and this compound

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of arachidonic acid-derived epoxides, primarily the epoxyeicosatrienoic acids (EETs). EETs are generated by cytochrome P450 epoxygenases and exhibit a range of beneficial physiological effects. However, sEH rapidly hydrolyzes EETs to their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH has therefore emerged as a promising therapeutic strategy for various diseases, including hypertension, inflammation, and pain.

This compound (DCU) is a small molecule that has been identified as a potent and selective inhibitor of sEH.[1][2] Its ability to stabilize EETs makes it a valuable tool for studying the physiological roles of these lipid mediators and a lead compound for the development of novel therapeutics.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of DCU against sEH has been quantified using various in vitro assays. The most common metrics are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the reported quantitative data for DCU against human and murine sEH.

| Parameter | Enzyme Source | Value (nM) | Reference |

| IC50 | Recombinant Human sEH | 160 | [3][4] |

| IC50 | Recombinant Mouse sEH | 90 | [3][4] |

| Ki | Recombinant Mouse sEH | 22 ± 3 | [5] |

| Ki | Recombinant Human sEH | 30 ± 2 | [5] |

Mechanism of Action and Downstream Signaling

The primary mechanism of action of DCU is the direct inhibition of the catalytic activity of sEH. By binding to the active site of the enzyme, DCU prevents the hydrolysis of EETs. This leads to an accumulation of EETs in various tissues, which can then exert their biological effects.

One of the key downstream signaling pathways modulated by sEH inhibition is the nuclear factor-kappa B (NF-κB) pathway. EETs have been shown to suppress the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes.[6] By increasing EET levels, DCU can therefore attenuate inflammation.

Signaling Pathway of sEH Inhibition by DCU

Caption: DCU inhibits sEH, increasing EETs which suppress NF-κB signaling.

Experimental Protocols

This section provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds like DCU against sEH.

Fluorescence-Based sEH Inhibition Assay

This protocol is based on the use of a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, ultimately produces a highly fluorescent product.[7][8][9]

Materials:

-

Recombinant human or mouse sEH

-

This compound (DCU)

-

Fluorogenic sEH substrate (e.g., PHOME)

-

Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of DCU in DMSO.

-

Perform serial dilutions of the DCU stock solution in the assay buffer to achieve a range of desired test concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the test wells.

-

-

Enzyme Preparation:

-

Dilute the recombinant sEH to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the diluted DCU solutions or the vehicle control.

-

Add the diluted sEH solution to all wells except for the "no enzyme" control wells (which should contain only the assay buffer).

-

Incubate the plate for a pre-determined time (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow the inhibitor to bind to the enzyme.[5][8]

-

-

Reaction Initiation and Measurement:

-

Prepare the fluorogenic substrate solution in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the increase in fluorescence over time (kinetic read) or after a fixed incubation period (endpoint read). Typical excitation and emission wavelengths for the product of PHOME hydrolysis are around 330 nm and 465 nm, respectively.[7][8]

-

-

Data Analysis:

-

For kinetic reads, determine the initial reaction velocity (rate of fluorescence increase) for each well.

-

Calculate the percentage of inhibition for each DCU concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the DCU concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Experimental Workflow for sEH Inhibitor Screening

Caption: A typical workflow for screening sEH inhibitors like DCU.

Conclusion

This compound is a well-characterized inhibitor of soluble epoxide hydrolase, demonstrating potent activity against both human and murine forms of the enzyme. Its mechanism of action, involving the stabilization of beneficial EETs, leads to the modulation of key signaling pathways such as NF-κB, resulting in anti-inflammatory effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of DCU and other potential sEH inhibitors. The provided visualizations offer a clear understanding of the molecular interactions and experimental procedures. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of sEH inhibition.

References

- 1. Dicyclohexylurea - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Sapphire North America [sapphire-usa.com]

- 5. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

The Mechanism of Action of 1,3-Dicyclohexylurea on Soluble Epoxide Hydrolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), a family of lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH reduces the beneficial effects of these endogenous mediators. Inhibition of sEH has thus emerged as a promising therapeutic strategy for a range of diseases, including hypertension, cardiovascular disease, and inflammatory disorders. 1,3-Dicyclohexylurea (DCU) is a potent and selective inhibitor of sEH. This technical guide provides an in-depth analysis of the mechanism of action of DCU on sEH, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.

Introduction

The enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a homodimeric protein with a C-terminal hydrolase domain and an N-terminal phosphatase domain. The hydrolase domain is the primary target for therapeutic intervention and is responsible for the conversion of EETs to dihydroxyeicosatrienoic acids (DHETs).[1] EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and are involved in the regulation of blood pressure, inflammation, and pain perception.[2][3] By inhibiting sEH, compounds like DCU increase the bioavailability of EETs, thereby amplifying their protective effects.[2][4] DCU was one of the first potent and stable urea-based inhibitors of sEH to be identified and has served as a scaffold for the development of numerous other sEH inhibitors.[3]

Mechanism of Action of this compound

This compound acts as a competitive, tight-binding inhibitor of soluble epoxide hydrolase.[3][5] The high potency of DCU suggests that it may mimic one or more of the transition states along the reaction coordinate of epoxide hydrolysis.[5] The central urea (B33335) moiety of DCU is crucial for its inhibitory activity, as it can form key hydrogen bond interactions within the active site of the enzyme.[6] The two cyclohexyl groups, being hydrophobic, occupy the wide, L-shaped binding pocket of the sEH active site, which is lined with predominantly apolar residues.[5][6]

Structural studies of sEH in complex with other urea-based inhibitors have revealed the key amino acid residues involved in binding. The catalytic mechanism of sEH involves a nucleophilic attack by Asp333 on an epoxide carbon, which is protonated by one or two tyrosine residues (Tyr381 and Tyr465).[7][8] It is proposed that the urea carbonyl of DCU interacts with the catalytic tyrosines, while the urea nitrogens may interact with other active site residues, effectively blocking substrate access and catalysis.

Quantitative Data: Inhibitory Potency of DCU

The inhibitory potency of this compound against soluble epoxide hydrolase has been determined in various studies. The following table summarizes key quantitative data for human and murine sEH.

| Parameter | Human sEH | Murine sEH | Reference |

| IC50 (nM) | 22 ± 3 | - | [9] |

| Ki (nM) | 30 | 26 | [5] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Signaling Pathways Modulated by sEH Inhibition

The inhibition of sEH by DCU leads to an accumulation of EETs, which in turn modulates several downstream signaling pathways, contributing to the therapeutic effects.